Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-
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Overview
Description
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone is an organic compound that features a phenoxy group substituted with an acetyl group and an azepane ring attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone typically involves the following steps:
Formation of the phenoxy group: This can be achieved by reacting phenol with acetyl chloride in the presence of a base such as pyridine to form 4-acetylphenol.
Attachment of the azepane ring: The 4-acetylphenol is then reacted with 1-azepanamine under suitable conditions to form the desired product. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxyphenoxy)-1-(azepan-1-yl)ethanone.
Reduction: Formation of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the azepane ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
2-(4-acetylphenoxy)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone is unique due to the presence of the azepane ring, which can impart different physicochemical properties and biological activities compared to its analogs with different ring structures.
Biological Activity
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- (CAS No. 29936-71-8), is an organic compound that features a phenoxy group substituted with an acetyl group and an azepane ring attached to an ethanone backbone. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Property | Value |
---|---|
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
IUPAC Name | 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI Key | DMQAICWZFPRRFO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
The biological activity of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The phenoxy group may enhance binding affinity due to its structural characteristics, while the azepane ring could influence selectivity and pharmacokinetics.
Potential Therapeutic Applications
Research indicates that this compound may possess various therapeutic properties, including:
- Anti-inflammatory effects : Studies have suggested that similar compounds exhibit significant anti-inflammatory activity, potentially making this derivative a candidate for treating inflammatory diseases.
- Analgesic properties : The analgesic potential of acetophenone derivatives has been explored, signaling possible applications in pain management.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of acetophenone derivatives:
-
Study on Anti-inflammatory Activity :
- A research study evaluated the anti-inflammatory effects of acetophenone derivatives in animal models. Results indicated a reduction in inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory pathways.
-
Analgesic Activity Evaluation :
- Another investigation assessed the analgesic properties of compounds similar to Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-. The findings demonstrated significant pain relief in tested subjects, suggesting a mechanism involving opioid receptors.
-
Mechanistic Studies :
- Detailed mechanistic studies have been conducted to understand how the azepane ring influences biological activity. These studies often utilize molecular docking simulations to predict interactions with target proteins.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-.
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-(4-acetylphenoxy)-1-(piperidin-1-yl)ethanone | Piperidine ring | Moderate analgesic |
2-(4-acetylphenoxy)-1-(morpholin-1-yl)ethanone | Morpholine ring | Antimicrobial |
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- | Azepane ring | Anti-inflammatory |
This table illustrates how variations in ring structure can lead to differing biological activities, highlighting the significance of the azepane structure in enhancing specific therapeutic effects.
Properties
CAS No. |
29936-71-8 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
DMQAICWZFPRRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
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